Cas no 156635-89-1 ((4-(Benzyloxy)-2,6-difluorophenyl)boronic acid)

(4-(Benzyloxy)-2,6-difluorophenyl)boronic acid 化学的及び物理的性質
名前と識別子
-
- (4-(Benzyloxy)-2,6-difluorophenyl)boronic acid
- 4-Benzyloxy-2,6-difluorophenylboronic acid
- [4-(Benzyloxy)-2,6-difluorophenyl]boronic acid
- (4-(Benzyloxy)-2,6-difluorophenyl)boronicacid
- BENZYLOXY-2,6-DIFLUOROPHENYLBORONIC ACID
- 2,6-Difluoro-4-benzyloxyphenylboronicacid
- PC412025
- BC001161
- AX8161846
- AB0022521
- ST24026250
- (2,6-difluoro-4-phenylmethoxyphenyl)boronic acid
-
- MDL: MFCD12026734
- インチ: 1S/C13H11BF2O3/c15-11-6-10(7-12(16)13(11)14(17)18)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2
- InChIKey: CDIXTACVWOYKES-UHFFFAOYSA-N
- ほほえんだ: FC1C([H])=C(C([H])=C(C=1B(O[H])O[H])F)OC([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H]
計算された属性
- せいみつぶんしりょう: 264.076931g/mol
- ひょうめんでんか: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 回転可能化学結合数: 4
- どういたいしつりょう: 264.076931g/mol
- 単一同位体質量: 264.076931g/mol
- 水素結合トポロジー分子極性表面積: 49.7Ų
- 重原子数: 19
- 複雑さ: 263
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- PSA: 49.69000
- LogP: 1.22360
(4-(Benzyloxy)-2,6-difluorophenyl)boronic acid セキュリティ情報
- 危険レベル:IRRITANT
(4-(Benzyloxy)-2,6-difluorophenyl)boronic acid 税関データ
- 税関コード:2931900090
- 税関データ:
中国税関番号:
2931900090概要:
その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%
要約:
2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%
(4-(Benzyloxy)-2,6-difluorophenyl)boronic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D952264-25g |
Boronic acid, [2,6-difluoro-4-(phenylmethoxy)phenyl]- (9CI) |
156635-89-1 | 97% | 25g |
$485 | 2024-06-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1066587-25g |
(4-(Benzyloxy)-2,6-difluorophenyl)boronicacid |
156635-89-1 | 98% | 25g |
¥3469 | 2023-04-15 | |
Enamine | EN300-1073569-0.25g |
[4-(benzyloxy)-2,6-difluorophenyl]boronic acid |
156635-89-1 | 95% | 0.25g |
$393.0 | 2023-10-28 | |
Enamine | EN300-1073569-10.0g |
[4-(benzyloxy)-2,6-difluorophenyl]boronic acid |
156635-89-1 | 10g |
$793.0 | 2023-05-23 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1066587-5g |
(4-(Benzyloxy)-2,6-difluorophenyl)boronicacid |
156635-89-1 | 98% | 5g |
¥1171 | 2023-04-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0515-1G |
(4-(benzyloxy)-2,6-difluorophenyl)boronic acid |
156635-89-1 | 95% | 1g |
¥ 1,009.00 | 2023-03-17 | |
YAN FENG KE JI ( BEI JING ) Co., Ltd. | H72192-1g |
(4-(Benzyloxy)-2,6-difluorophenyl)boronic acid |
156635-89-1 | 95% | 1g |
¥1240 | 2023-09-19 | |
Apollo Scientific | PC412025-10g |
4-Benzyloxy-2,6-difluorophenylboronic acid |
156635-89-1 | 95+% | 10g |
£252.00 | 2025-02-21 | |
Alichem | A019108167-5g |
(4-(Benzyloxy)-2,6-difluorophenyl)boronic acid |
156635-89-1 | 95% | 5g |
496.65 USD | 2021-06-17 | |
abcr | AB309342-10 g |
4-Benzyloxy-2,6-difluorophenylboronic acid, 97%; . |
156635-89-1 | 97% | 10 g |
€469.80 | 2023-07-19 |
(4-(Benzyloxy)-2,6-difluorophenyl)boronic acid 関連文献
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Hemant Gopee,Bo M. Petersen,Andrew D. Bond,Jan O. Jeppesen Chem. Commun., 2007, 4110-4112
-
Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
-
5. 45S5 bioactive glass-based scaffolds coated with cellulose nanowhiskers for bone tissue engineeringWei Li,Nere Garmendia,Uxua Pérez de Larraya,Yaping Ding,Rainer Detsch,Alina Grünewald,Judith A. Roether,Dirk W. Schubert,Aldo R. Boccaccini RSC Adv., 2014,4, 56156-56164
-
Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
-
7. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
-
Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
(4-(Benzyloxy)-2,6-difluorophenyl)boronic acidに関する追加情報
(4-(Benzyloxy)-2,6-difluorophenyl)boronic Acid: A Comprehensive Overview
The compound with CAS No. 156635-89-1, commonly referred to as (4-(Benzyloxy)-2,6-difluorophenyl)boronic acid, is a highly specialized chemical entity that has garnered significant attention in the fields of organic synthesis and materials science. This compound is notable for its unique structure, which combines a boronic acid group with a substituted phenyl ring featuring benzyloxy and difluoro substituents. The combination of these functional groups makes it a versatile building block in various chemical reactions, particularly in the context of cross-coupling reactions.
Recent advancements in organoboron chemistry have highlighted the importance of (4-(Benzyloxy)-2,6-difluorophenyl)boronic acid as a key intermediate in the synthesis of complex aromatic compounds. Its role in Suzuki-Miyaura coupling reactions has been extensively explored, where it serves as an efficient partner for aryl halides and other boronate esters. The presence of the benzyloxy group enhances the compound's stability and reactivity, making it a preferred choice for researchers aiming to construct biaryl structures with high precision.
One of the most intriguing aspects of this compound is its potential application in the development of advanced materials. Researchers have demonstrated that (4-(Benzyloxy)-2,6-difluorophenyl)boronic acid can be utilized in the synthesis of functional polymers and organic semiconductors. The difluoro substituents on the phenyl ring contribute to electronic properties that are highly desirable in these applications, such as improved charge transport and enhanced stability under thermal and oxidative conditions.
Moreover, the compound's compatibility with various synthetic strategies has been a focal point of recent studies. For instance, its ability to undergo nucleophilic aromatic substitution reactions has opened new avenues for constructing heterocyclic compounds with complex architectures. This versatility is further underscored by its utility in click chemistry protocols, where it serves as a reactive partner for azide and alkyne components.
The synthesis of (4-(Benzyloxy)-2,6-difluorophenyl)boronic acid involves a multi-step process that typically begins with the bromination of an aromatic precursor followed by subsequent functionalization steps. Recent optimizations in these synthetic routes have significantly improved yields and reduced reaction times, making this compound more accessible for large-scale applications.
In terms of characterization, modern analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in confirming the compound's structure and purity. These methods provide critical insights into the molecular integrity and stereochemical properties of (4-(Benzyloxy)-2,6-difluorophenyl)boronic acid, ensuring its reliability as a reagent in demanding chemical transformations.
Looking ahead, the continued exploration of (4-(Benzyloxy)-2,6-difluorophenyl)boronic acid is expected to unlock new opportunities in drug discovery and materials engineering. Its unique combination of functional groups positions it as a valuable tool for chemists seeking to design molecules with tailored electronic and structural properties.
156635-89-1 ((4-(Benzyloxy)-2,6-difluorophenyl)boronic acid) 関連製品
- 1217500-53-2((2-(Benzyloxy)-6-fluorophenyl)boronic acid)
- 90555-66-1((3-ethoxyphenyl)boronic acid)
- 142273-84-5(3-methoxymethylphebylboronic acid)
- 146631-00-7(p-Benzyloxyphenylboronic Acid)
- 22237-13-4(p-Ethoxyphenylboronic Acid)
- 78495-63-3((2-fluoro-6-methoxyphenyl)boronic acid)
- 105365-51-3(4-N-butoxyphenylboronic acid)
- 166744-78-1(4-Benzyloxy-2-fluorophenylboronic acid)
- 133057-83-7(4-Benzyloxy-3-fluorophenylboronic acid)
- 1217500-68-9((5-(Benzyloxy)-2-fluorophenyl)boronic acid)
